Cas no 405275-87-8 (Ethyl 2-methyl-2H-indazole-3-carboxylate)

Ethyl 2-methyl-2H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 2-position and an ethyl ester at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The ester functionality allows for further derivatization, while the methyl group enhances stability. Its well-defined reactivity profile makes it suitable for use in medicinal chemistry research, including the synthesis of potential kinase inhibitors and other therapeutic agents. The compound is typically characterized by high purity and consistent performance in synthetic applications.
Ethyl 2-methyl-2H-indazole-3-carboxylate structure
405275-87-8 structure
Product Name:Ethyl 2-methyl-2H-indazole-3-carboxylate
CAS No:405275-87-8
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD07368557
CID:327992
PubChem ID:7060558
Update Time:2025-06-13

Ethyl 2-methyl-2H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-methyl-2H-indazole-3-carboxylate
    • ethyl 2-methylindazole-3-carboxylate
    • AKOS015900212
    • CS-0365133
    • SCHEMBL6705844
    • J-520767
    • A873302
    • 5-[(3-ETHYL-2-THIAZOLIDINYLIDENE)ETHYLIDENE]-4-OXO-2-THIOXO-3-THIAZOLIDINEACETICACID
    • DTXSID40427631
    • 405275-87-8
    • Ethyl2-methyl-2H-indazole-3-carboxylate
    • ETHYL 2-METHYL-2H-INDAZOL-3-YL CARBOXYLATE
    • MDL: MFCD07368557
    • Inchi: 1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
    • InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C2C=CC=CC2=NN1C)=O

Computed Properties

  • Exact Mass: 204.09000
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 50 °C
  • Boiling Point: 350.3±15.0 °C at 760 mmHg
  • Flash Point: 165.7±20.4 °C
  • Refractive Index: 1.585
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 44.12000
  • LogP: 1.75000
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 2-methyl-2H-indazole-3-carboxylate Security Information

Ethyl 2-methyl-2H-indazole-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Ethyl 2-methyl-2H-indazole-3-carboxylate

Comprehensive Guide to Ethyl 2-methyl-2H-indazole-3-carboxylate (CAS No. 405275-87-8): Properties, Applications, and Industry Insights

Ethyl 2-methyl-2H-indazole-3-carboxylate (CAS No. 405275-87-8) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the indazole family, this ester exhibits versatile reactivity, making it a valuable intermediate for synthesizing bioactive molecules. The compound's molecular formula, C11H12N2O2, and precise carboxylate functionalization have sparked interest among researchers exploring novel drug candidates and heterocyclic chemistry applications.

Recent trends in medicinal chemistry highlight the growing demand for indazole-based scaffolds, with Ethyl 2-methyl-2H-indazole-3-carboxylate frequently appearing in patent literature for kinase inhibitor development. Its methyl-substituted indazole core enhances metabolic stability compared to unsubstituted analogs—a critical factor addressed in modern drug discovery optimization strategies. Analytical studies using HPLC and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for preclinical research applications.

The synthesis of 405275-87-8 typically involves esterification of corresponding indazole carboxylic acids under controlled conditions, with optimized yields reaching 85-90% in recent process chemistry reports. This efficiency makes it cost-effective for scale-up production, particularly for high-throughput screening platforms. Notably, the ethyl ester moiety provides excellent solubility in common organic solvents (DMSO, ethanol), facilitating its use in combinatorial chemistry workflows.

Emerging applications extend beyond pharmaceuticals, with studies exploring its potential in material science as a precursor for photoactive polymers. The compound's UV absorption characteristics (λmax 270-290 nm) make it suitable for designing light-sensitive coatings, aligning with the sustainable chemistry movement. Researchers are particularly interested in its structure-activity relationships (SAR) when incorporated into biodegradable materials.

From a commercial perspective, Ethyl 2-methyl-2H-indazole-3-carboxylate suppliers emphasize cGMP compliance and quality control documentation, reflecting industry shifts toward standardized research chemicals. The compound's stability profile (typically stored at 2-8°C under inert atmosphere) ensures reliable performance in long-term studies, addressing common concerns about compound degradation in drug development pipelines.

Environmental considerations are increasingly important, and 405275-87-8 demonstrates favorable eco-toxicity profiles in preliminary assessments. Its biodegradation pathways have been modeled using computational chemistry tools, showing faster breakdown compared to persistent halogenated compounds—a significant advantage for green chemistry initiatives.

Future research directions may explore the compound's utility in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The 2-methylindazole fragment's ability to participate in hydrogen bonding networks could enable novel molecular recognition applications, potentially revolutionizing small-molecule therapeutics development strategies.

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